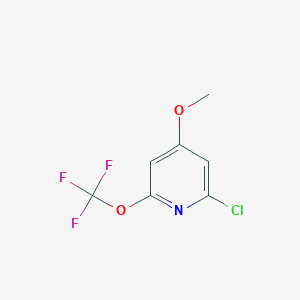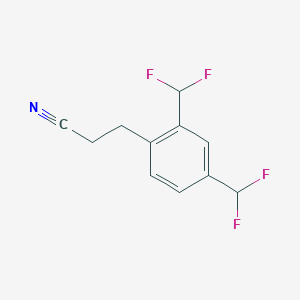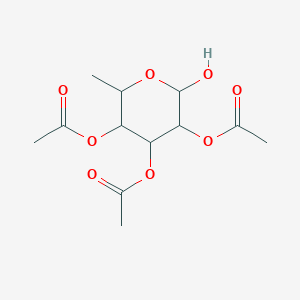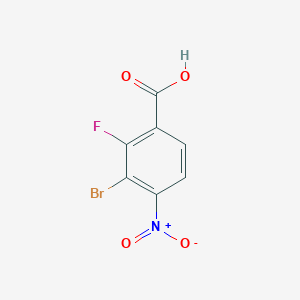
N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is a nucleotide used in the stereoselective synthesis of nucleoside alkyl phosphonates. This compound is significant in the field of nucleic acid chemistry due to its enhanced duplex stability, significant nuclease resistance, and relatively low toxicity .
Preparation Methods
The synthesis of 2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection and functionalization to introduce the 2’-O-methoxyethyl group and the 5-methyl group on the cytidine base. The benzoyl group is added to protect the amino group on the cytidine.
Chemical Reactions Analysis
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using iodine or other oxidizing agents.
Reduction: The cyanoethyl protecting group can be removed under basic conditions.
Substitution: The benzoyl protecting group can be removed using ammonia or other nucleophiles
Common reagents used in these reactions include iodine for oxidation, ammonia for deprotection, and various bases for the removal of protecting groups. The major products formed from these reactions are the deprotected nucleoside phosphoramidites, which are ready for incorporation into oligonucleotides .
Scientific Research Applications
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides for therapeutic applications. These modified oligonucleotides exhibit enhanced stability and resistance to nuclease degradation, making them suitable for use in antisense therapies, RNA interference, and other gene-silencing technologies. Additionally, they are used in the development of diagnostic probes and as tools for studying nucleic acid interactions .
Mechanism of Action
The mechanism of action of 2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite involves its incorporation into oligonucleotides, which then hybridize with complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide duplex, while the 5-methyl group on the cytidine base increases the specificity of base pairing. These modifications result in improved efficacy of the oligonucleotide in gene-silencing applications .
Comparison with Similar Compounds
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it offers unique advantages, including enhanced duplex stability and nuclease resistance. Similar compounds include:
2’-O-methyl nucleosides: Provide nuclease resistance but have lower duplex stability compared to 2’-O-MOE modifications.
2’-fluoro nucleosides: Offer high binding affinity but can be more toxic compared to 2’-O-MOE modifications
Properties
Molecular Formula |
C26H36N5O7P |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-[1-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C26H36N5O7P/c1-17(2)31(18(3)4)39(36-15-9-13-27)38-22-20(16-32)37-25(23(22)35-5)30-14-12-21(29-26(30)34)28-24(33)19-10-7-6-8-11-19/h6-8,10-12,14,17-18,20,22-23,25,32H,9,15-16H2,1-5H3,(H,28,29,33,34) |
InChI Key |
ICMXZGFJICJIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)


![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)


![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)


